Lysophosphatidylethanolamines, egg

Description

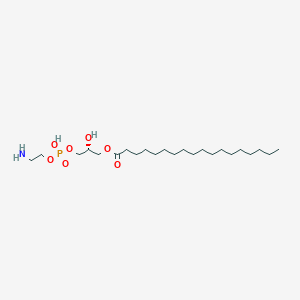

PE(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine (preferred).

Properties

IUPAC Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYWOYAFBUOUFP-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69747-55-3 | |

| Record name | LysoPE(18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Functions of Egg Lysophosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE), a naturally occurring lysophospholipid derived from the hydrolysis of phosphatidylethanolamine (B1630911) (PE), is a minor but biologically active component of cell membranes.[1] Found in various natural sources, including egg yolk, LPE is emerging as a significant bioactive lipid with diverse physiological roles.[1][2] This technical guide provides an in-depth overview of the biological functions of egg LPE, with a focus on its molecular mechanisms, relevant quantitative data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic and biotechnological potential of this multifaceted molecule.

Cellular Signaling Pathways of Lysophosphatidylethanolamine

LPE exerts its biological effects primarily through the activation of specific G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that modulate various cellular processes.[3][4] The MAPK/ERK pathway has been identified as a central signaling axis activated by LPE.[3][5]

LPE-Induced MAPK/ERK Signaling

Studies in various cell types, including pre-osteoblasts and cortical neurons, have demonstrated that LPE stimulates cell proliferation and differentiation through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][5] The binding of LPE to its cognate GPCR leads to the activation of downstream effector proteins, culminating in the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the expression of target genes involved in cell growth, differentiation, and survival.[6]

G-Protein Coupled Receptor Specificity

The specific GPCRs that mediate the effects of LPE are still under investigation; however, evidence suggests that different LPE species may act through distinct GPCRs.[3] In pre-osteoblast MC3T3-E1 cells, 1-palmitoyl LPE (16:0 LPE) and 1-oleoyl LPE (18:1 LPE) appear to signal through Gq/11-coupled GPCRs, leading to intracellular calcium mobilization.[3][5] In contrast, 1-stearoyl LPE (18:0 LPE) is thought to act via Gi/o-coupled GPCRs.[3] Furthermore, in PC-12 neuronal cells, LPE has been shown to increase intracellular Ca2+ through the lysophosphatidic acid receptor 1 (LPA1), a Gi/o-coupled receptor.[7]

Quantitative Data on the Biological Effects of Egg LPE

The following tables summarize quantitative data from key studies on the biological effects of LPE.

| Biological Effect | Cell Line | LPE Species | Concentration | Observed Effect | Reference |

| Cell Proliferation | MC3T3-E1 (pre-osteoblast) | 16:0, 18:0, 18:1 LPE | 10 µM | Stimulation of cell proliferation | [3] |

| Osteogenic Differentiation | MC3T3-E1 (pre-osteoblast) | 16:0, 18:0, 18:1 LPE | 20 µM | 18:0 LPE suppressed osteogenic differentiation | [3] |

| Cytotoxicity | C3A (human liver) | lysoPE 18:2 | 0.2 - 200 µM | No cytotoxicity observed | |

| Lipid Accumulation | C3A (human liver) | lysoPE 18:2 | 20 - 200 µM | Induced cellular lipid droplet formation | |

| Neurite Outgrowth | Cultured cortical neurons | 18:1 LPE | Not specified | Stimulated neurite outgrowth | [5] |

| ERK1/2 Phosphorylation | PC12 cells | LPE (from Grifola frondosa) | Not specified | Increased phosphorylation | [8] |

| Enzyme Inhibition | Enzyme | Source of LPE | Inhibition Type | IC50 / Effect | Reference |

| Phospholipase D (PLD) | Cabbage | Egg yolk | Noncompetitive | Dose-dependent inhibition; increases with acyl chain length and unsaturation. Specific IC50 not provided. | [9][10] |

| Lysophospholipase D (lysoPLD) | Bovine | Hairtail egg extract | Not specified | IC50 of 0.07±0.01mg egg weight/mL (for the extract) |

Key Biological Functions and Potential Applications

Regulation of Cell Growth and Differentiation

As evidenced by studies on pre-osteoblast cells, LPE can modulate cell proliferation and differentiation.[3] The differential effects of various LPE species suggest a nuanced role in bone formation and remodeling, indicating that specific LPE molecules could be explored for therapeutic applications in bone-related disorders.[3]

Modulation of Lipid Metabolism

In human liver-derived cells, LPE has been shown to induce lipid droplet formation and downregulate the expression of genes involved in fatty acid biosynthesis and triacylglycerol hydrolysis, such as ATGL, SREBP1, and SCD1.[4][9] These findings suggest a potential role for LPE in the pathology of fatty liver disease, warranting further investigation into its metabolic effects.

Neurotrophic and Neuroprotective Effects

LPE has demonstrated neurotrophic properties by stimulating neurite outgrowth in cultured cortical neurons.[5][11] Furthermore, it has been shown to protect neurons from glutamate-induced excitotoxicity.[5] These neuroprotective and neurotrophic effects suggest that LPE and its derivatives could be valuable candidates for the development of therapies for neurodegenerative diseases.

Inhibition of Phospholipase D

LPE is a specific, noncompetitive inhibitor of phospholipase D (PLD).[9][10] PLD is a key enzyme in signal transduction and membrane trafficking. The inhibition of PLD by LPE suggests a mechanism by which LPE can modulate a wide range of cellular processes, including inflammation and cancer progression.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide.

Cell Culture and LPE Treatment

-

Cell Lines: MC3T3-E1 (pre-osteoblasts), C3A (human liver cells), PC12 (pheochromocytoma), and primary cortical neurons are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

LPE Preparation and Treatment: LPE is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells. Control cells receive the vehicle alone.

Western Blot Analysis for ERK Phosphorylation

-

Cell Lysis: After LPE treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with bovine serum albumin (BSA) or non-fat milk and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 for normalization.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from LPE-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of target genes (e.g., ATGL, SREBP1, SCD1) is quantified by qRT-PCR using gene-specific primers and a fluorescent dye such as SYBR Green. The expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Intracellular Calcium Mobilization Assay

-

Cell Seeding: Cells are seeded in a black, clear-bottom 96-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS).

-

Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated injection of LPE. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

Extraction of LPE from Egg Yolk

-

Solvent Extraction: Lipids are extracted from egg yolk powder using a one-step organic solvent extraction method with solvents like chloroform:methanol (2:1, v/v) or hexane:isopropanol (3:2, v/v).[12]

-

Separation: The lipid-containing solvent layer is separated from the defatted egg yolk powder by centrifugation.

-

Purification: LPE can be further purified from the total lipid extract using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

Egg lysophosphatidylethanolamine is a bioactive lipid with a growing list of important biological functions. Its ability to modulate key signaling pathways, such as the MAPK/ERK cascade, and influence diverse cellular processes highlights its potential for therapeutic and biotechnological applications. For drug development professionals, the specificity of different LPE species for distinct GPCRs presents an exciting opportunity for targeted drug design. Future research should focus on the definitive identification of all LPE-specific GPCRs, a more detailed elucidation of their downstream signaling networks, and in vivo studies to validate the therapeutic potential of egg LPE in various disease models. A deeper understanding of the structure-activity relationships of different LPE molecular species will be crucial for harnessing the full potential of this intriguing class of bioactive lipids.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103012468A - Method for preparing high-purity egg yolk lecithin through low-temperature solvent precipitation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abundant oleoyl-lysophosphatidylethanolamine in brain stimulates neurite outgrowth and protects against glutamate toxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Characterization of Lysophosphatidylethanolamine (LPE) from Egg Yolk

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, extraction, characterization, and biological significance of lysophosphatidylethanolamine (LPE) derived from egg yolk. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data, and a thorough examination of the molecular pathways influenced by this bioactive lysophospholipid.

Introduction to Lysophosphatidylethanolamine (LPE)

Lysophosphatidylethanolamine is a naturally occurring lysophospholipid, a metabolite derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes. This hydrolysis is primarily catalyzed by the enzyme phospholipase A2 (PLA2), which removes a fatty acid from the sn-2 position of the glycerol (B35011) backbone.[1][2] LPE is a minor but significant constituent of cell membranes and has been detected in various biological sources, including egg yolk lecithin, where it is present at levels of up to 1.5%.[3]

Structurally, LPE consists of a glycerol backbone, a single fatty acyl chain (which can be saturated or unsaturated), and a phosphoethanolamine headgroup.[3] This amphipathic nature allows it to participate in a variety of cellular processes.

Emerging research has highlighted the diverse biological activities of LPE, including its role as a signaling molecule in both plant and animal systems.[3] It has been shown to be involved in cell proliferation, migration, and differentiation, and it exhibits antifungal and antibacterial properties.[3][4] In plants, LPE is recognized as a growth regulator, influencing ripening and senescence.[3] Given its bioactive properties, LPE from natural sources like egg yolk is of growing interest to researchers in fields ranging from agriculture to pharmacology.

Extraction and Purification of LPE from Egg Yolk

The generation of LPE from egg yolk is typically a two-stage process involving the initial extraction and purification of its precursor, phosphatidylethanolamine (PE), followed by enzymatic hydrolysis to yield LPE.

Experimental Protocol: Extraction and Purification of Phosphatidylethanolamine (PE) from Egg Yolk

This protocol is adapted from methods optimized for the extraction of PE from egg yolk powder.

Materials:

-

Egg yolk powder

-

Ethanol (B145695) (95%)

-

n-Hexane

-

Chloroform

-

Acetic acid

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

-

Centrifuge

-

Chromatography columns

Procedure:

-

Lipid Extraction:

-

Mix egg yolk powder with a solution of 95% ethanol and n-hexane.

-

Stir the mixture vigorously for a specified time to ensure efficient extraction of lipids.

-

Centrifuge the mixture to separate the lipid-containing supernatant from the solid residue.

-

Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude lipid extract.

-

-

Purification of PE by Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent (e.g., chloroform).

-

Load the crude lipid extract onto the column.

-

Elute the column with a stepwise gradient of solvents to separate the different phospholipid classes. A common elution solvent system is a mixture of chloroform, methanol, and acetic acid.

-

An optimized isocratic elution with a solvent mixture of chloroform:methanol:acetic acid (18:5:1, v/v/v) has been shown to effectively isolate high-purity PE.

-

Collect the fractions and monitor the composition using thin-layer chromatography (TLC).

-

Pool the fractions containing pure PE and concentrate them using a rotary evaporator.

-

The purity of the obtained PE can be assessed by High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD). Purity as high as 98% has been reported using this method.

-

Experimental Protocol: Enzymatic Hydrolysis of PE to LPE

This protocol outlines the enzymatic conversion of purified egg yolk PE to LPE using phospholipase A2.

Materials:

-

Purified egg yolk phosphatidylethanolamine (PE)

-

Phospholipase A2 (from a suitable source, e.g., porcine pancreas or Crotalus atrox venom)

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

-

Calcium chloride (CaCl2), as PLA2 is a calcium-dependent enzyme[5]

-

Organic solvent for quenching the reaction (e.g., methanol or ethanol)

-

Water bath or incubator

Procedure:

-

Reaction Setup:

-

Disperse the purified PE in the reaction buffer to a desired concentration. Sonication may be required to form a uniform suspension.

-

Add calcium chloride to the reaction mixture to the final required concentration (typically in the millimolar range).

-

Pre-incubate the mixture at the optimal temperature for the phospholipase A2 being used (e.g., 37-50°C).[6]

-

-

Enzymatic Reaction:

-

Add phospholipase A2 to the reaction mixture to initiate the hydrolysis. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

Incubate the reaction for a predetermined time (e.g., 1-4 hours), with gentle agitation.[6] The progress of the reaction can be monitored by TLC.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a sufficient volume of an organic solvent like methanol.

-

Extract the lipids from the reaction mixture using a suitable solvent system, such as a chloroform:methanol mixture.

-

Wash the organic phase with water to remove water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Experimental Protocol: Purification of LPE

The resulting mixture from the enzymatic hydrolysis will contain LPE, unreacted PE, and free fatty acids. Further purification is necessary to isolate pure LPE.

Materials:

-

Crude LPE mixture

-

Solvents for extraction and crystallization (e.g., hexane, ethanol, water)

-

Centrifuge

-

Filtration apparatus

Procedure (based on a patented method):

-

Solvent Extraction and Crystallization:

-

Treat the crude LPE mixture with a specific solvent mixture, for example, a hexane:ethanol:water mixture. This step is designed to selectively extract and crystallize the LPE.

-

Allow the solution to stand, which will lead to the precipitation of LPE.

-

Separate the precipitated LPE from the supernatant which contains the free fatty acids and other impurities.

-

-

Washing and Drying:

-

Wash the LPE precipitate with a suitable solvent, such as a hexane:ethanol mixture, to remove any remaining impurities.

-

Filter and dry the purified LPE. A purity of up to 98% has been reported using such methods.

-

Quantitative Data on LPE from Egg Yolk

The following table summarizes key quantitative data related to the extraction and purification of LPE and its precursor, PE, from egg yolk.

| Parameter | Value | Source/Method |

| LPE Content in Egg Yolk Lecithin | ≤1.5% | General Literature[3] |

| PE Purity after Column Chromatography | 98% | HPLC-ELSD |

| LPE Purity after Enzymatic Hydrolysis & Purification | 98% | HPLC Analysis (Patented Method) |

| Yield of Phospholipid Fraction from Egg Yolk | Varies (dependent on solvent system) | Solvent Extraction |

Note: Specific yield data for the enzymatic conversion of PE to LPE from egg yolk is not widely reported in the literature and would need to be determined empirically for a given set of reaction conditions.

Characterization of Egg Yolk LPE

A thorough characterization of the purified LPE is crucial to confirm its identity and purity. The following techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as an Evaporative Light-Scattering Detector (ELSD) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of LPE and for separating different LPE species based on their fatty acid composition.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the structural elucidation of LPE. Electrospray ionization (ESI) is a commonly used ionization technique.

-

Full Scan MS: Provides the molecular weight of the different LPE species present in the sample.

-

Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. Common fragmentation patterns for LPE include:

-

Loss of the phosphoethanolamine headgroup.

-

Loss of water from the parent ion.

-

Fragments corresponding to the fatty acyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

LPE Signaling Pathways

LPE exerts its biological effects by acting as a signaling molecule that interacts with specific cellular receptors. The primary mode of LPE signaling is through G-protein coupled receptors (GPCRs).

Interaction with GPCRs

In several cell types, LPE has been shown to signal through the lysophosphatidic acid receptor 1 (LPA1), a member of the GPCR family.[4][7][8] However, the involvement of LPA1 appears to be cell-type dependent, and in some cells, LPE acts through other, as yet unidentified, GPCRs.[4][7] The binding of LPE to its receptor initiates a cascade of intracellular events.

Downstream Signaling Cascades

The activation of GPCRs by LPE leads to the activation of heterotrimeric G-proteins. Depending on the cell type and the specific LPE species, different G-protein subtypes, including Gi/o and Gq/11, are involved.[9]

-

Gi/o Pathway: Activation of Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Gq/11 Pathway: Activation of Gq/11 proteins stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[7][8] This increase in intracellular calcium concentration is a key signaling event.

-

DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins.

-

These signaling cascades ultimately lead to a range of cellular responses.

Cellular Responses to LPE Signaling

The downstream effects of LPE signaling are diverse and contribute to its various biological activities. These include:

-

Cell Proliferation and Survival: LPE can promote cell growth and protect against apoptosis in certain cell types.[10]

-

Cell Migration and Invasion: In some cancer cell lines, LPE has been shown to stimulate cell migration and invasion.[4]

-

Neuronal Differentiation: LPE has been observed to enhance neuronal differentiation.

-

MAPK Activation: The mitogen-activated protein kinase (MAPK) pathway is another important downstream target of LPE signaling, contributing to its effects on cell proliferation and differentiation.[9]

Visualizing LPE Signaling and Experimental Workflows

Diagram of the LPE Signaling Pathway

Caption: A simplified diagram of the LPE signaling pathway via a G-protein coupled receptor.

Workflow for LPE Extraction and Characterization

Caption: A workflow diagram illustrating the process of LPE extraction and characterization from egg yolk.

Conclusion

Lysophosphatidylethanolamine from egg yolk represents a readily available source of a bioactive lipid with significant potential in various scientific and industrial applications. This guide has provided a detailed overview of the methodologies for its extraction, purification, and characterization, as well as an insight into its mechanisms of action at the cellular level. The presented protocols and data serve as a valuable resource for researchers and professionals seeking to explore the properties and applications of this intriguing molecule. Further research into the specific yields of LPE from enzymatic hydrolysis and the full spectrum of its biological activities will undoubtedly open new avenues for its use in drug development, nutraceuticals, and beyond.

References

- 1. US6773902B1 - Method for preparing lysophosphatidylethanolamine - Google Patents [patents.google.com]

- 2. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective release of phospholipase A2 and lysophosphatidylserine-specific lysophospholipase from rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of phosphatidylethanolamine induced by nominally synthetic lysophosphoglycerides: methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylethanolamine increases intracellular Ca(2+) through LPA(1) in PC-12 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pleiotypic mechanisms of cellular responses to biologically active lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Natural Abundance of Lysophosphatidylethanolamines in Avian Eggs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylethanolamines (LPEs) are a class of bioactive lysophospholipids that play crucial roles in various physiological processes, including cell signaling, membrane dynamics, and inflammation. While their presence in biological systems is well-established, their specific natural abundance and functional significance within avian eggs remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of LPEs in avian eggs, with a focus on their quantification, the experimental protocols for their analysis, and their potential roles in embryonic development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the lipid biochemistry of avian eggs and the potential applications of LPEs.

Quantitative Abundance of Lysophospholipids in Avian Eggs

Quantitative data on the absolute concentration of lysophosphatidylethanolamines (LPEs) in avian eggs is limited in the current scientific literature. However, studies on related lysophospholipids, such as lysophosphatidic acid (LPA), provide valuable insights into the expected concentrations and distribution of these bioactive lipids within egg components. Research has shown that hen egg yolk and white contain significant amounts of acyl-LPA.[1]

The following table summarizes the available quantitative data for lysophospholipids in chicken eggs. It is important to note that the values for LPEs are often reported as relative abundance or changes under specific conditions rather than absolute concentrations.

| Lysophospholipid Species | Egg Component | Concentration/Abundance | Avian Species | Reference |

| Acyl-Lysophosphatidic Acid (acyl-LPA) | Yolk | 44.23 nmol/g | Hen | [1] |

| Acyl-Lysophosphatidic Acid (acyl-LPA) | White | 8.81 nmol/g | Hen | [1] |

| Lysophosphatidylethanolamine (LPE) | Yolk | Present; 3 differentially abundant lipids (2 increased, 1 decreased) after spray-drying and storage | Hen | [2] |

| Lysophosphatidylethanolamine (LPE) | Yolk | Identified as a component of the lipidome | Hen | [3] |

| Lysophosphatidylcholine (LPC) | Yolk | Relative abundance increased during egg yolk formation | Hen | [4] |

Note: The data for LPEs are primarily qualitative or relative, highlighting the need for further quantitative studies in this area.

Experimental Protocols for Lysophospholipid Analysis in Avian Eggs

The accurate quantification of LPEs and other lysophospholipids from the complex matrix of avian eggs requires robust and validated experimental protocols. The following sections detail a generalized workflow for the extraction, separation, and quantification of these lipids, based on methodologies reported in the literature.[5]

Lipid Extraction from Egg Yolk

This protocol is adapted from methods utilizing a methyl-tert-butyl ether (MTBE) extraction, which is effective for a broad range of lipids.

Materials:

-

Egg yolk sample (50-80 mg)

-

Methyl-tert-butyl ether (MTBE)

-

Water (HPLC-grade)

-

Internal standards (e.g., deuterated LPE species)

-

Sonicator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 50-80 mg of egg yolk into a glass tube.

-

Add 1 mL of water and 1 mL of methanol containing the appropriate internal standards.

-

Sonicate the mixture to homogenize the sample.

-

Add 2 mL of MTBE.

-

Vortex the mixture vigorously for 30 minutes at room temperature.

-

Centrifuge the sample to separate the phases.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/chloroform).

Lipid Separation and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of LPEs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Chromatographic Conditions (Example):

-

Column: A suitable column for lipid separation, such as a C18 or HILIC column.

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like formic acid and ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.

-

Gradient: A gradient elution profile designed to separate different lipid classes.

-

Flow Rate: Dependent on the column dimensions.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for LPEs.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for each LPE species and the internal standard.

-

Data Analysis: Quantification is achieved by comparing the peak area of the endogenous LPE to that of the known concentration of the internal standard.

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for LPE analysis.

Potential Signaling Pathways of Lysophospholipids in Avian Embryonic Development

Lysophospholipids, including LPE and the more extensively studied lysophosphatidic acid (LPA), are known to act as signaling molecules that can influence a wide range of cellular processes critical for embryonic development. These processes include cell proliferation, migration, differentiation, and survival. While signaling pathways specific to LPE in avian embryos are not yet fully elucidated, the known pathways for LPA in vertebrate development provide a valuable framework for understanding the potential roles of LPEs.

Key signaling pathways that are modulated by lysophospholipids and are fundamental to embryogenesis include the Wnt, Transforming Growth Factor-beta (TGF-β), and Fibroblast Growth Factor (FGF) pathways.[6][7] These pathways are intricately interconnected and regulate the expression of key transcription factors that determine cell fate and tissue patterning during development.

The following diagram illustrates a generalized model of how lysophospholipids might influence these developmental signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative lipidomics analysis of changes in egg yolk lipids during spray-drying and subsequent accelerated storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative lipidomic analysis of chicken egg yolk during its formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental Biology Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 7. Editorial: Signaling Pathways in Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Egg-Derived Lysophosphatidylethanolamine (LPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a naturally occurring lysophospholipid derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. This process, often catalyzed by phospholipase A2, results in the removal of a fatty acid chain. Egg yolk is a significant source of phospholipids, including PE, and consequently, a source of LPE. As a bioactive lipid, egg-derived LPE is gaining attention in various research fields for its role in cellular signaling and its potential applications in drug delivery and formulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of egg-derived LPE, along with detailed experimental protocols for its study.

Chemical Structure of Egg-Derived LPE

The fundamental structure of LPE consists of a glycerol (B35011) backbone, a phosphoethanolamine head group, and a single fatty acyl chain. In egg-derived LPE, this fatty acid is typically located at the sn-1 position, with a hydroxyl group at the sn-2 position. Egg LPE is not a single molecular species but rather a heterogeneous mixture, with the fatty acid composition varying in length and degree of saturation.

Qualitative analyses indicate that LPE from egg yolk is predominantly composed of saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0).[1][2] This contrasts with LPE from egg white, which is richer in polyunsaturated fatty acids.[1][2]

General Chemical Structure

References

Lysophosphatidylethanolamine Biosynthesis in Laying Hens: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of lysophosphatidylethanolamine (LPE) biosynthesis in laying hens. It is intended for researchers, scientists, and professionals in drug development with an interest in avian lipid metabolism. This document details the primary metabolic pathways, key enzymes, and subcellular locations involved in the synthesis of phosphatidylethanolamine (B1630911) (PE), the precursor to LPE, and its subsequent conversion to LPE. While direct quantitative data on LPE concentrations in laying hen tissues is limited in current literature, this guide presents available qualitative and semi-quantitative data. Furthermore, it offers detailed experimental protocols for the analysis of these pathways and molecules, alongside visual representations of the core biological processes to facilitate a deeper understanding.

Introduction

Lysophosphatidylethanolamine (LPE) is a bioactive lysophospholipid derived from the hydrolysis of phosphatidylethanolamine (PE), a major component of cellular membranes.[1] In avian species, particularly laying hens, lipid metabolism is of paramount importance due to its central role in egg yolk formation, which is rich in lipids essential for embryonic development. LPE itself is involved in various cellular processes, including signal transduction.[1] Understanding the biosynthesis of LPE in laying hens can provide insights into reproductive efficiency, egg quality, and overall health. This guide synthesizes current knowledge on the enzymatic pathways leading to LPE formation, providing a foundational resource for further research in this area.

Lysophosphatidylethanolamine Biosynthesis Pathways

The biosynthesis of LPE in laying hens is a multi-step process that primarily involves the synthesis of its precursor, phosphatidylethanolamine (PE), followed by its conversion to LPE. There are two main pathways for PE synthesis: the de novo Kennedy pathway and the mitochondrial phosphatidylserine (B164497) decarboxylase (PSD) pathway.

De Novo Biosynthesis of Phosphatidylethanolamine (Kennedy Pathway)

The primary route for PE synthesis is the Kennedy pathway, also known as the CDP-ethanolamine pathway, which occurs in the endoplasmic reticulum.[2][3][4] This pathway utilizes ethanolamine (B43304) and diacylglycerol as substrates and involves three key enzymatic steps:

-

Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.

-

Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine) by the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) . This is the rate-limiting step in the pathway.[5]

-

Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) molecule, forming PE.[2]

References

- 1. Dynamic Expression Profile of Follicles at Different Stages in High- and Low-Production Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative lipidomics reveals the changes of lipids and antioxidant capacity in egg yolk from laying hens with fatty liver hemorrhagic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Physiological Concentrations and Signaling Pathways of Lysophosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a bioactive lysophospholipid derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) (PE), a major constituent of cell membranes. This reaction is primarily catalyzed by the enzyme phospholipase A2 (PLA2). LPE is a minor phospholipid component in cell membranes but plays significant roles in various physiological and pathological processes. It is involved in cell signaling, inflammation, and has been identified as a potential biomarker in several diseases. This technical guide provides an in-depth overview of the physiological concentrations of LPE, with a focus on available data from human plasma and qualitative information from avian egg yolk. It also details the experimental protocols for LPE quantification and illustrates its key signaling pathways.

Data Presentation: LPE Concentrations

While the primary focus of this guide is on LPE in "egg plasma" (a non-standard term, likely referring to egg yolk), there is a notable lack of specific quantitative data for LPE concentrations in avian egg yolk in the current scientific literature. However, egg yolk is known to be a rich source of phospholipids, including phosphatidylethanolamines, the precursors to LPE. One lipidomics study identified 104 phosphatidylethanolamine species in chicken egg yolk, suggesting the potential for LPE presence. Another source confirms that LPE is a constituent of egg yolk.

In contrast, the physiological concentrations of LPE in human plasma have been more extensively studied and quantified. The following tables summarize the available quantitative data for LPE in human plasma and the qualitative information for egg yolk.

Table 1: Quantitative Concentrations of Lysophosphatidylethanolamine (LPE) in Human Plasma

| LPE Species | Concentration Range (pmol/µL or nmol/mL) | Biological Context | Reference |

| Total LPE | 11.00 - 11.53 pmol/µL (median) | Plasma of healthy children (9-12 years) | [1] |

| Total LPE | 18.030 ± 3.832 nmol/mL | Serum of healthy subjects | [2] |

| Total LPE | 4.867 ± 1.852 nmol/mL | Serum of patients with simple steatosis | [2] |

| Total LPE | 5.497 ± 2.495 nmol/mL | Serum of patients with non-alcoholic steatohepatitis | [2] |

Table 2: Qualitative Information on Lysophosphatidylethanolamine (LPE) in Egg Yolk

| Finding | Description | Reference |

| Presence of Precursors | Egg yolk is a rich source of phosphatidylethanolamines (PE), the direct precursors for LPE biosynthesis. A detailed lipidomic analysis identified 104 GPE species. | [3] |

| LPE as a Constituent | LPE is mentioned as a minor phospholipid component found in egg yolk lecithin (B1663433) (≤1.5%). | [4] |

| LPE in Yolk Fractions | A quantitative lipidomic analysis of egg yolk, yolk granule, and yolk plasma identified various lipid species, including phosphatidylethanolamines and lysophosphatidylcholines, implying the presence of LPE. | [1] |

Experimental Protocols

The quantification of LPE in biological matrices is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized methodology based on established procedures for LPE analysis in plasma.

Protocol: Quantification of LPE in Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction)

-

Objective: To extract lipids, including LPE, from the plasma matrix and remove interfering substances like proteins.

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of a cold extraction solvent mixture, typically methanol (B129727) containing an internal standard (e.g., a deuterated LPE species like 17:1 LPE-d7).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the extracted lipids into a new microcentrifuge tube.

-

Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate different LPE species by liquid chromatography and detect and quantify them using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for lipid separation.

-

Mobile Phase A: Water with a modifier like 0.1% formic acid to aid ionization.

-

Mobile Phase B: A mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for LPE analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of the LPE species) and a specific product ion (a characteristic fragment generated upon collision-induced dissociation).

-

MRM Transitions: The specific m/z (mass-to-charge ratio) transitions for each LPE species and the internal standard are monitored. For example, for LPE (18:0), the transition might be m/z 480.3 → m/z 140.1.

-

Data Analysis: The peak areas of the endogenous LPE species are normalized to the peak area of the internal standard. A calibration curve is generated using known concentrations of LPE standards to quantify the LPE levels in the samples.

-

Signaling Pathways and Experimental Workflows

LPE exerts its biological effects by activating specific signaling pathways. Additionally, the experimental workflow for its analysis follows a structured process.

LPE Signaling Pathways

LPE has been shown to signal through G-protein coupled receptors (GPCRs), often utilizing receptors for another lysophospholipid, lysophosphatidic acid (LPA), particularly LPA1.[5] This signaling can lead to various cellular responses, including intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade.[4]

Caption: LPE signaling through the LPA1 receptor.

Experimental Workflow for LPE Quantification

The process of quantifying LPE from a biological sample involves several key steps, from sample collection to data analysis.

Caption: Experimental workflow for LPE quantification.

Conclusion

Lysophosphatidylethanolamine is a bioactive lipid with important signaling functions. While quantitative data on its physiological concentrations in egg yolk are currently limited, its presence is confirmed. In contrast, LPE levels in human plasma are well-characterized. The standardized method for LPE quantification is LC-MS/MS, a highly sensitive and specific technique. Understanding the physiological concentrations and signaling pathways of LPE is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies. Further research is warranted to quantify LPE species in avian egg yolk to better understand its nutritional and biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

interaction of egg lysophosphatidylethanolamine with membrane proteins

An In-depth Technical Guide to the Interaction of Egg Lysophosphatidylethanolamine with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a naturally occurring lysophospholipid derived from the hydrolysis of phosphatidylethanolamine (B1630911) by phospholipase A2. Egg yolk is a common source of LPE, which is not a single molecular species but rather a mixture of molecules with varying fatty acyl chains at the sn-1 position. This structural heterogeneity influences its biological activity. LPE is recognized as a bioactive lipid that can modulate the function of various cellular proteins, particularly membrane proteins, and is involved in diverse physiological processes, including cell signaling and membrane dynamics.

This technical guide provides a comprehensive overview of the current understanding of the interactions between egg LPE and membrane proteins. It details the known molecular interactions, summarizes the quantitative data available, provides detailed experimental protocols for studying these interactions, and visualizes the key pathways and workflows.

Interaction with G-Protein Coupled Receptors (GPCRs): The LPA1 Receptor

The most well-documented interaction of LPE with a membrane protein is its activation of the Lysophosphatidic Acid Receptor 1 (LPA1), a member of the G-protein coupled receptor superfamily. Although named for its affinity to lysophosphatidic acid (LPA), studies have shown that LPE can also act as an agonist for this receptor, triggering downstream signaling cascades.

Signaling Pathways

Activation of the LPA1 receptor by LPE initiates intracellular signaling through heterotrimeric G-proteins, primarily involving the Gαi/o and Gαq subunits.

-

Calcium Mobilization: LPE binding to LPA1 leads to the activation of Phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) can modulate a variety of cellular processes.[1][2]

-

ERK1/2 Phosphorylation: LPE-mediated LPA1 activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Quantitative Data

| Ligand (LPA Species) | Receptor | Method | Kd (nM) | Reference |

| 1-oleoyl (18:1) LPA | Human LPA1 | FSA-CIR | 2.08 ± 1.32 | [3] |

| 1-palmitoyl (16:0) LPA | Human LPA1 | FSA-CIR | 1.69 ± 0.1 | [3] |

| 1-linoleoyl (18:2) LPA | Human LPA1 | FSA-CIR | 2.83 ± 1.64 | [3] |

| 1-arachidonoyl (20:4) LPA | Human LPA1 | FSA-CIR | 2.59 ± 0.481 | [3] |

FSA-CIR: Free-Solution Assay with Compensated Interferometric Reader

Similarly, EC50 values for LPA-induced signaling through LPA1 provide a benchmark for potency.

| Ligand | Cell Line | Assay | EC50 (nM) | Reference |

| LPA | CHOLPA1 | Calcium Mobilization | ~56 | [4] |

| LPA | CHOLPA1 | DMR | ~71 | [4] |

DMR: Dynamic Mass Redistribution

Experimental Protocols

This protocol describes how to measure LPE-induced increases in intracellular calcium using a fluorescent indicator.

Detailed Steps:

-

Cell Culture: Seed cells known to express the LPA1 receptor (e.g., SH-SY5Y neuroblastoma cells) into a black, clear-bottom 96-well plate at a density of approximately 50,000 cells per well. Allow cells to adhere and grow overnight.[4]

-

Dye Loading: Prepare a loading solution containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 3 µM) in a suitable buffer like Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA. Remove the culture medium from the cells and add the loading solution. Incubate for 30-45 minutes at 37°C.[4][5]

-

Washing: After incubation, gently wash the cells with fresh HBSS to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period (e.g., 30 seconds).

-

Inject the egg LPE solution (prepared at various concentrations) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) for a period of 2-5 minutes.

-

-

Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensity (F) over the initial baseline fluorescence (F₀). Plot the peak change in fluorescence against the logarithm of the LPE concentration to generate a dose-response curve and determine the EC50 value.

This protocol details the detection of phosphorylated ERK1/2 in response to LPE stimulation.

Detailed Steps:

-

Cell Culture and Treatment: Culture cells (e.g., HEK-293 or PC-12) in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. Stimulate the cells with egg LPE at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).[6][7]

-

Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and directly add 100 µL of 2x SDS-PAGE loading buffer to each well. Scrape the cells, collect the lysate, and heat at 95°C for 10-15 minutes.[7]

-

SDS-PAGE and Transfer: Load 10-20 µL of each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.[6]

-

Immunoblotting for Phospho-ERK1/2:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

-

Immunoblotting for Total ERK1/2: To normalize the data, the membrane is stripped of the first set of antibodies and re-probed with an antibody that detects total ERK1/2 (both phosphorylated and unphosphorylated forms).[7]

-

Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the p-ERK1/2 signal to the total ERK1/2 signal.

Interaction with Enzymes: Phospholipase D (PLD)

Egg LPE has been shown to act as an inhibitor of Phospholipase D (PLD), an enzyme that hydrolyzes phospholipids (B1166683) to generate phosphatidic acid. This inhibition is specific and depends on the structure of the LPE molecule.

Inhibitory Activity

Studies on partially purified cabbage PLD have demonstrated that LPE inhibits its activity in a dose-dependent manner. The extent of inhibition is influenced by the length and degree of unsaturation of the acyl chain of LPE, with longer and more unsaturated chains generally showing greater inhibition.[8][9][10][11]

Quantitative Data

The following table summarizes the inhibitory effect of various LPE species on the activity of partially purified cabbage PLD.

| LPE Species (Acyl Chain) | Concentration (µM) | Inhibition of PLD Activity (%) | Reference |

| 14:0 (Myristoyl) | 40 | ~15 | [8] |

| 14:0 (Myristoyl) | 200 | ~30 | [8] |

| 16:0 (Palmitoyl) | 40 | ~25 | [8] |

| 16:0 (Palmitoyl) | 200 | ~55 | [8] |

| 18:0 (Stearoyl) | 40 | ~40 | [8] |

| 18:0 (Stearoyl) | 200 | ~70 | [8] |

| 18:1 (Oleoyl) | 40 | ~50 | [8] |

| 18:1 (Oleoyl) | 200 | ~85 | [8] |

Experimental Protocol: Phospholipase D Activity Assay

This protocol describes a common method to measure PLD activity by detecting the choline (B1196258) released from the hydrolysis of phosphatidylcholine (PC).

Detailed Steps:

-

Substrate Preparation: Prepare a phosphatidylcholine (PC) substrate emulsion by sonicating PC in an aqueous buffer.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 100 mM MES, pH 6.5), CaCl2 (50 mM), and SDS (0.5 mM).[8]

-

Inhibitor Addition: Add varying concentrations of egg LPE to the wells. Include a control with no LPE.

-

Enzyme Addition: Add the PLD enzyme source (e.g., partially purified cabbage PLD or cell lysate) to the wells.

-

Reaction Initiation: Start the reaction by adding the PC substrate. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add a detection reagent mix. This mix typically contains choline oxidase, horseradish peroxidase (HRP), and a chromogenic substrate (e.g., a H₂O₂ specific dye). Choline oxidase converts the choline produced by PLD into betaine (B1666868) and H₂O₂. The H₂O₂ is then used by HRP to oxidize the dye, producing a colored product.[12]

-

Measurement: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of choline produced by comparing the absorbance values to a choline standard curve. Determine the percent inhibition for each LPE concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the LPE concentration to determine the IC50 value.

Potential Interaction with Ion Channels

Lipids in the plasma membrane are known to modulate the activity of ion channels, either through direct binding or by altering the physical properties of the lipid bilayer. While it is plausible that LPE could affect ion channel function, direct evidence for the interaction of egg LPE with specific ion channels, such as the Epithelial Sodium Channel (ENaC), is currently lacking in the scientific literature.

Future research in this area could employ techniques like patch-clamp electrophysiology to investigate the effects of egg LPE on ion channel properties such as open probability, conductance, and gating kinetics.

Experimental Protocol: Patch-Clamp Recording (General Workflow)

This protocol provides a general workflow for how one might test the effect of LPE on an ion channel expressed in a host cell system (e.g., Xenopus oocytes or HEK293 cells).

Conclusion

The is a field of growing interest. Current evidence strongly indicates that egg LPE can function as a signaling molecule, primarily through the activation of the G-protein coupled receptor LPA1, leading to downstream events such as intracellular calcium mobilization and ERK1/2 phosphorylation. Furthermore, egg LPE has been demonstrated to be a specific inhibitor of phospholipase D.

While direct quantitative data on the binding affinity of egg LPE to membrane proteins remains a key area for future investigation, the protocols and comparative data provided in this guide offer a solid foundation for researchers to pursue these studies. The application of advanced biophysical techniques such as Surface Plasmon Resonance and Fluorescence Polarization will be instrumental in elucidating the precise kinetics and thermodynamics of these interactions. A deeper understanding of how the heterogeneous acyl chain composition of egg LPE influences its binding and functional effects on various membrane protein targets will be crucial for harnessing its full potential in research and drug development.

References

- 1. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

Unlocking the Therapeutic Promise of Egg-Derived Lysophosphatidylethanolamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of egg-derived lysophosphatidylethanolamine (LPE). While direct research on egg LPE is in its nascent stages, this document extrapolates its potential applications in bone regeneration, anti-inflammatory therapies, and oncology by examining the activities of LPE from other sources and related bioactive components found in eggs. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of egg LPE's therapeutic promise, detailed experimental methodologies, and insights into its potential signaling pathways.

Introduction to Egg Lysophosphatidylethanolamine (LPE)

Lysophosphatidylethanolamine (LPE) is a naturally occurring lysophospholipid, a minor but significant component of cell membranes.[1] It is formed through the partial hydrolysis of phosphatidylethanolamine, a process often mediated by the enzyme phospholipase A2.[1] Egg yolk is a known source of LPE, which is commercially available for research purposes. The specific composition of fatty acyl chains in egg LPE can vary.[2][3] LPE is recognized for its role in cell signaling and the activation of various enzymes.[1]

While direct in-depth studies on the therapeutic potential of egg-derived LPE are limited, the known bioactivities of LPE from other sources, as well as other bioactive molecules isolated from eggs, provide a strong rationale for its investigation as a therapeutic agent.

Therapeutic Potential and Preclinical Data

Based on existing research on LPE and other egg-derived compounds, the therapeutic potential of egg LPE is most promising in the areas of bone metabolism, inflammation, and cancer therapy.

Bone Regeneration

Recent studies have highlighted the significant role of egg-derived peptides in promoting bone health. Specifically, egg yolk peptides (YPEP) have been shown to stimulate the proliferation and differentiation of pre-osteoblastic cells, key players in bone formation. This suggests that other components of egg yolk, such as LPE, may also possess osteogenic properties.

Research on different species of LPE (not specific to eggs) has demonstrated that they can influence bone metabolism. For instance, various LPE species have been found to stimulate the proliferation of pre-osteoblast MC3T3-E1 cells.[4] However, the effect on differentiation appears to be dependent on the specific fatty acid attached to the LPE molecule, with some species promoting and others inhibiting osteogenic differentiation.[4]

Table 1: Quantitative Data on the Effects of Egg Yolk Peptide (YPEP) on Osteogenic Activity in MG-63 Cells

| Parameter | Concentration of YPEP (µg/mL) | Result |

| Cell Proliferation | 100 | Increased |

| Alkaline Phosphatase (ALP) Activity | 100 | Increased |

| Collagen Synthesis | 100 | Increased |

| Mineralization (Calcium Deposition) | 100 | Increased |

Data extrapolated from studies on egg yolk-derived peptides, suggesting a potential area of investigation for egg LPE.

Anti-inflammatory and Immunomodulatory Effects

Egg-derived compounds have demonstrated notable anti-inflammatory properties. For example, egg yolk livetins and their enzymatic hydrolysates have been shown to reduce inflammatory responses in macrophage cell lines. They achieve this by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[5] Lysophospholipids, including LPE, are known to be involved in the trafficking of immune cells and can modulate inflammatory responses.[6] LPE has also been observed to prime the plant immune system, indicating its potential to influence immune responses in other biological systems.[7]

Table 2: Anti-inflammatory Effects of Egg Yolk Livetins and their Hydrolysates on LPS-Induced RAW 264.7 Macrophages

| Inflammatory Mediator | Inhibition Range (%) |

| Nitric Oxide (NO) Production | 22.7 - 39.2 |

| Tumor Necrosis Factor-α (TNF-α) | 36.9 - 43.2 |

| Interleukin-1β (IL-1β) | 26.1 - 50.9 |

| Interleukin-6 (IL-6) | 60.4 - 69.0 |

| Inducible Nitric Oxide Synthase (iNOS) Expression | 58.6 - 62.0 |

| Prostaglandin-E2 (PGE2) Production (Alcalase hydrolysate) | 30.3 |

| Cyclooxygenase-2 (COX-2) Expression (Alcalase hydrolysate) | 55.7 |

These findings for other egg components suggest a plausible anti-inflammatory role for egg LPE that warrants further investigation.

Anticancer Potential

The role of LPE in cancer is complex and appears to be context-dependent. Some studies suggest a pro-proliferative role for LPE in certain cancer cell lines, such as breast cancer, potentially acting through the lysophosphatidic acid (LPA) receptor 1.[8] Conversely, various proteins and peptides derived from eggs have been reported to possess anticancer and immunomodulatory activities, including the induction of apoptosis in cancer cells.[1][9][10] Given the diverse bioactive compounds in eggs, it is crucial to investigate the specific effects of egg LPE on different types of cancer cells to determine its therapeutic potential in oncology.

Signaling Pathways

The biological effects of LPE are primarily mediated through G-protein coupled receptors (GPCRs).[11][12][13][14] The activation of these receptors by LPE can trigger various downstream signaling cascades, with the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2, being a key player.[2][3][4]

Studies on pre-osteoblast cells have indicated that different LPE species may signal through distinct GPCRs. For instance, 1-palmitoyl LPE (16:0 LPE) and 1-oleoyl LPE (18:1 LPE) are thought to act via Gq/11-coupled GPCRs, while 1-stearoyl LPE (18:0 LPE) appears to utilize Gi/o-coupled GPCRs.[4] This differential receptor usage likely accounts for the varied effects of different LPE species on cellular functions.

The signaling pathways activated by egg yolk peptides (YPEP) in promoting osteogenesis also involve the MAPK/ERK1/2 and p38 MAPK pathways, leading to the activation of downstream transcription factors like ELK1.[15] The convergence of signaling pathways between YPEP and LPE further supports the hypothesis that egg LPE may have significant therapeutic potential.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the therapeutic potential of egg LPE. The following sections outline key experimental methodologies that can be adapted for this purpose.

Purification and Characterization of Egg LPE

A crucial first step is the isolation and characterization of LPE from egg yolk.

-

Lipid Extraction: Total lipids can be extracted from egg yolk using established methods such as the Folch or Bligh-Dyer procedures, which utilize chloroform (B151607) and methanol (B129727) mixtures.

-

Phospholipid Fractionation: The extracted lipids can be fractionated using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate the phospholipid fraction.

-

LPE Purification: LPE can be further purified from the phospholipid fraction using more specific HPLC methods, often employing a normal-phase column.

-

Characterization: The purified LPE should be characterized to determine its fatty acid composition. This is typically achieved using gas chromatography-mass spectrometry (GC-MS) after transesterification of the fatty acids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for detailed molecular species analysis.[2]

In Vitro Cell-Based Assays

-

Cell Culture:

-

Osteogenesis: Pre-osteoblastic cell lines such as MC3T3-E1 or human osteoblastic MG-63 cells are suitable models.[4][16]

-

Inflammation: Macrophage cell lines like RAW 264.7 are commonly used to study inflammatory responses.[5]

-

Cancer: A panel of cancer cell lines relevant to the specific cancer type being investigated should be used (e.g., MDA-MB-231 for breast cancer).[8]

-

-

Cell Proliferation Assay: The effect of egg LPE on cell proliferation can be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, BrdU (bromodeoxyuridine) incorporation assay, or by direct cell counting.

-

Cell Differentiation and Function Assays:

-

Osteoblast Differentiation: Alkaline phosphatase (ALP) activity assays, collagen synthesis measurement (e.g., Sirius Red staining), and mineralization assays (e.g., Alizarin Red S staining) are key indicators of osteoblast differentiation.[16]

-

Macrophage Activation: The production of nitric oxide can be measured using the Griess reagent. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the cell culture supernatant can be quantified using ELISA (enzyme-linked immunosorbent assay) kits.

-

-

Western Blot Analysis: This technique is used to assess the activation of signaling pathways. Antibodies specific to the phosphorylated (active) forms of key proteins, such as ERK1/2, p38, and transcription factors like ELK1, are used to probe cell lysates.[15]

In Vivo Animal Models

-

Model Selection:

-

Bone Regeneration: Ovariectomized (OVX) rat or mouse models are commonly used to mimic postmenopausal osteoporosis.[16]

-

Inflammation: Lipopolysaccharide (LPS)-induced inflammation models in mice or rats can be used to assess anti-inflammatory effects.

-

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating anticancer activity.

-

-

Administration of Egg LPE: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage of egg LPE need to be carefully determined based on preliminary in vitro data and pharmacokinetic studies.

-

Efficacy Evaluation:

-

Bone Density: Bone mineral density (BMD) can be measured using techniques like dual-energy X-ray absorptiometry (DEXA). Micro-computed tomography (µCT) provides detailed 3D analysis of bone microarchitecture.

-

Inflammatory Markers: Blood samples can be collected to measure systemic levels of inflammatory cytokines.

-

Tumor Growth: Tumor volume should be measured regularly using calipers. At the end of the study, tumors can be excised, weighed, and subjected to histological and immunohistochemical analysis.

-

Future Directions and Conclusion

The preliminary evidence strongly suggests that egg-derived LPE is a promising candidate for therapeutic development, particularly in the fields of bone regeneration and inflammatory diseases. However, further research is imperative to fully elucidate its potential. Key future directions include:

-

Comprehensive Characterization of Egg LPE: Detailed analysis of the different molecular species of LPE present in eggs from various sources and under different conditions.

-

Direct Therapeutic Evaluation of Egg LPE: In vitro and in vivo studies specifically using purified egg LPE to confirm the therapeutic effects inferred from related compounds.

-

Mechanism of Action Studies: In-depth investigation of the specific GPCRs and downstream signaling pathways activated by egg LPE in different cell types.

-

Structure-Activity Relationship Studies: Determining which fatty acid compositions of LPE are most effective for specific therapeutic applications.

References

- 1. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lyso-phosphatidylethanolamine primes the plant immune system and promotes basal resistance against hemibiotrophic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Lipid metabolism in cancer progression and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]

- 15. Lyso-phosphatidylethanolamine triggers immunity against necrotrophs by promoting JA-signaling and ROS-homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Comparison of three methods for quantitative analysis of LPO in different biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Initial Purification of Lysophosphatidylethanolamines from Eggs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for sourcing and performing the initial purification of lysophosphatidylethanolamines (LPEs) from hen eggs. LPEs are bioactive lysophospholipids involved in various cellular signaling processes, making them a subject of interest for research and pharmaceutical development. Egg yolks serve as a readily available and natural source of these molecules. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of the processes involved.

Introduction to Lysophosphatidylethanolamines (LPEs)